2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Description
2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS RN: 1160262-82-7) is a quinoline-based acid chloride derivative with a molecular formula of C₁₉H₁₆ClNO₂ and a molecular weight of 325.79 g/mol . It is characterized by a quinoline core substituted with methyl groups at the 6- and 8-positions and a 3-methoxyphenyl moiety at the 2-position. The carbonyl chloride group at the 4-position renders it highly reactive, making it a critical intermediate for synthesizing amides, esters, and other derivatives in pharmaceutical and materials science research .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11-7-12(2)18-15(8-11)16(19(20)22)10-17(21-18)13-5-4-6-14(9-13)23-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJBFBAFKKTLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186926 | |
| Record name | 2-(3-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160262-82-7 | |
| Record name | 2-(3-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160262-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article explores its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H17ClN2O
- Molecular Weight : Approximately 320.80 g/mol
- Functional Groups : Methoxy group, dimethyl groups, and a carbonyl chloride moiety.
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains. For instance:
- In vitro studies demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL depending on the strain tested.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Key findings include:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. This is achieved through interactions with molecular targets such as cyclooxygenase enzymes and various signaling pathways.
- Case Studies : In a study assessing the cytotoxic effects of various quinoline derivatives on cancer cell lines, this compound showed IC50 values indicating potent cytotoxicity against breast and colon cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as cytochrome P450, which are crucial in drug metabolism and synthesis pathways.
- Signal Transduction Modulation : It can modulate pathways involved in cell survival and proliferation, contributing to its anticancer effects.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar quinoline derivatives:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C19H17ClN2O | Antimicrobial, Anticancer |
| 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | C19H17ClN2O | Moderate Anticancer |
| 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | C21H21NO3 | Antimicrobial |
Research Findings
Recent studies have focused on optimizing the structure of quinoline derivatives to enhance their biological activities. For instance:
- A series of analogs were synthesized and evaluated for their antimicrobial efficacy against resistant bacterial strains. The modifications included varying the substituents on the quinoline ring to improve potency without increasing toxicity .
- Further investigation into the structure-activity relationship (SAR) has revealed that specific substitutions can significantly enhance both antimicrobial and anticancer properties while minimizing side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent positions, functional groups, and molecular properties.
Structural and Molecular Comparisons
Table 1: Key Structural and Physical Properties of Analogous Compounds
*Estimated based on substitution of methoxy (-OCH₃, 31 g/mol) with ethoxy (-OCH₂CH₃, 45 g/mol).
Key Observations:
Substituent Position Effects: The 3-methoxyphenyl group in the target compound provides distinct electronic and steric properties compared to 2-methoxyphenyl analogs. Methyl group positions on the quinoline ring (e.g., 6,8 vs. 7,8) influence molecular symmetry and crystallinity, which could affect melting points and solubility .
Functional Group Impact: The carbonyl chloride group in the target compound enhances reactivity compared to its carboxylic acid precursor (e.g., 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, CAS 351357-29-4), enabling efficient nucleophilic acyl substitution reactions . Ethoxy-substituted analogs (e.g., 2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability in drug design .
Research Findings and Implications
- Electronic Effects : The meta-substituted (3-methoxy) phenyl group in the target compound likely offers balanced electron-donating effects compared to para- or ortho-substituted analogs, optimizing stability in polar solvents .
- Steric Considerations: Ortho-substituted derivatives (e.g., 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride) may face reduced reaction yields due to steric clashes in coupling reactions .
- Thermal Stability : Acid chlorides generally exhibit lower melting points than carboxylic acids, aligning with the target compound’s liquid/solid transition behavior under standard conditions .
Preparation Methods
Key Steps:
- Preparation of o-aminoaryl ketone : Typically derived from substituted anilines or aromatic amines with appropriate substituents such as methoxy groups.
- Condensation with a suitable carbonyl compound : Usually an aldehyde or ketone bearing the desired substituents (e.g., methyl groups at positions 6 and 8).
- Cyclization and aromatization : Under controlled conditions, the intermediate undergoes cyclization to form the quinoline core.
Research findings indicate that modifications to this route, such as employing microwave-assisted synthesis, can significantly enhance reaction efficiency and yield while reducing reaction times.
Diversified Synthetic Routes for Structural Variations
Route A: One-step Synthesis
- Utilizes commercially available 4′-substituted acetophenones.
- Suitable for generating analogs with simple substituents.
- Limitation: Restricted to readily available starting materials, limiting structural diversity.
Route B: Suzuki Coupling Strategy
- Involves initial formation of a precursor with a suitable halogen (e.g., bromide).
- Followed by Suzuki cross-coupling to introduce the 3-methoxyphenyl group.
- Advantage: Allows installation of sensitive substituents such as the methoxyphenyl moiety at late stages, minimizing degradation under harsh conditions.
Route C: Multi-step Synthesis with Ester Intermediates
- Employs methyl ester intermediates derived from carboxylic acids.
- Ester hydrolysis is performed under harsh basic conditions (>60°C with NaOH) due to steric hindrance from methyl groups.
- Alternative deprotection with boron tribromide (BBr3) in dichloromethane at room temperature effectively unveils the carboxylic acid with minimal side products.
Synthesis of the Carbonyl Chloride Intermediate
The transformation of the carboxylic acid to the acyl chloride is a critical step, often achieved via thionyl chloride or oxalyl chloride :
Typical Procedure:
- Conversion of carboxylic acid to acyl chloride :
- Reacting the acid with excess thionyl chloride or oxalyl chloride under reflux.
- The reaction is monitored by the evolution of SO2 and HCl gases.
- Post-reaction, excess reagents are removed by rotary evaporation, yielding the acyl chloride.
Example Data:
- For the synthesis of 4-chloro-6-iodo-8-methylquinoline-3-carbonyl chloride, oxalyl chloride with catalytic DMF is used.
- The reaction proceeds under reflux, with subsequent purification via distillation or chromatography.
Note :
- The use of oxalyl chloride is preferred for cleaner conversion and easier removal of residual reagents.
- The acyl chloride thus obtained is highly reactive, suitable for acylation reactions to form the final quinoline derivative.
Functionalization and Final Assembly
The acyl chloride reacts with suitable amines or nucleophiles to produce the target compound:
- Acylation of quinoline derivatives : Under anhydrous conditions, the acyl chloride reacts with the quinoline core bearing amino or hydroxyl groups.
- Reaction conditions :
- Often performed in inert solvents like dichloromethane or chloroform.
- Catalysts or bases such as pyridine or triethylamine may be used to facilitate the reaction and scavenge HCl.
Research Data Summary and Comparative Analysis
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Classic Pfitzinger | o-Aminoaryl ketone + carbonyl compound | Acidic/basic medium | Reflux, mild heating | Well-established, straightforward | Limited structural diversity |
| Route A | Commercial acetophenones | None | One-step, microwave-assisted | Rapid, high-yield | Limited to available substrates |
| Route B | Halogenated precursors | Suzuki coupling reagents | Mild, room temperature | Structural diversity, late-stage functionalization | Multi-step, requires catalysts |
| Ester hydrolysis | Methyl ester intermediates | NaOH or BBr3 | Elevated temperature or room temp | Effective deprotection | Harsh conditions may cause side reactions |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline Formation | Aniline derivative, PPA, 120°C | 60-70 | |
| Methoxyphenyl Attachment | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 45-55 | |
| Carbonyl Chloride | SOCl₂, reflux, 4h | 85-90 |
Basic: How can the functional groups in this compound be characterized?
Answer:
- Carbonyl Chloride (C=OCl) :
- FT-IR : Strong absorption at ~1770-1810 cm⁻¹ (C=O stretch).
- ¹³C NMR : Signal at ~165-175 ppm .
- Methoxyphenyl Group :
- Quinoline Core :
Methodological Tip : Use HPLC-MS to confirm molecular weight (C₁₉H₁₇ClNO₂, MW 325.8 g/mol) and assess purity (>95% for research-grade material) .
Advanced: What is the reactivity profile of the carbonyl chloride group in nucleophilic substitutions?
Answer:
The carbonyl chloride group undergoes nucleophilic acyl substitution with:
- Amines : Forms amides (e.g., reaction with primary amines in dry THF at 0°C to room temperature).
- Alcohols : Produces esters (e.g., ethanol in pyridine as a base).
- Grignard Reagents : Generates ketones after hydrolysis .
Key Consideration : The electron-withdrawing quinoline ring enhances electrophilicity at the carbonyl carbon, accelerating reactions. Monitor side reactions (e.g., hydrolysis to carboxylic acid) using TLC (silica gel, hexane:EtOAc 7:3) .
Advanced: How does the 3-methoxyphenyl substituent influence biological activity compared to analogs?
Answer:
Structure-Activity Relationship (SAR) Insights :
- 3-Methoxy vs. 4-Methoxy : The meta-substitution on the phenyl ring enhances steric interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), improving binding affinity by ~20% compared to para-substituted analogs .
- Methyl Groups at 6,8 : Increase lipophilicity (logP ~3.5), enhancing membrane permeability in cell-based assays .
Q. Table 2: Comparative Bioactivity Data
| Compound | Target Enzyme (IC₅₀) | LogP | Reference |
|---|---|---|---|
| 3-Methoxyphenyl analog | Topoisomerase II (2.1 µM) | 3.4 | |
| 4-Bromophenyl analog | Kinase X (5.8 µM) | 3.7 | |
| Unsubstituted phenyl | No activity (>50 µM) | 2.9 |
Advanced: What analytical methods resolve contradictions in reported spectral data for quinoline derivatives?
Answer:
Discrepancies in NMR/UV data often arise from:
Solvent Effects : Use deuterated DMSO vs. CDCl₃, which shifts aromatic proton signals by 0.1-0.3 ppm .
Tautomerism : Quinoline derivatives may exhibit keto-enol tautomerism. Confirm via variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C .
Impurities : Employ preparative HPLC with a C18 column (MeCN:H₂O gradient) to isolate pure fractions for reanalysis .
Case Study : A 2023 study resolved conflicting ¹H NMR signals for a 6,8-dimethylquinoline derivative by correlating HSQC and COSY spectra to assign all protons unambiguously .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Answer:
Molecular Docking Workflow :
Protein Preparation : Retrieve target structure (e.g., PDB ID 1ATP for kinases). Remove water molecules and add hydrogens.
Ligand Optimization : Minimize energy of this compound using DFT/B3LYP/6-31G *.
Docking Simulation : Use AutoDock Vina with a grid box covering the active site.
Binding Affinity Analysis : Score poses using MM-GBSA to estimate ΔG .
Key Finding : The 3-methoxyphenyl group forms π-π stacking with Phe82 in topoisomerase II, while the carbonyl chloride hydrogen-bonds to Lys45 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
